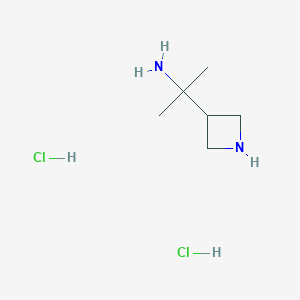

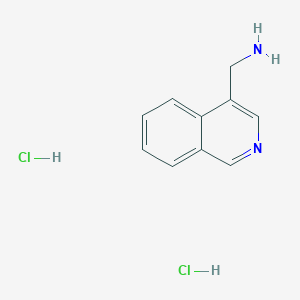

c-Isoquinolin-4-yl-methylamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

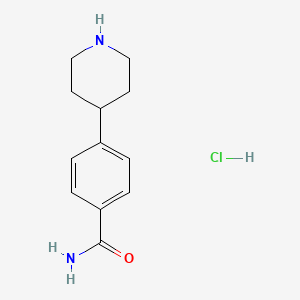

C-Isoquinolin-4-yl-methylamine dihydrochloride is a chemical compound with the CAS Number: 1220039-80-4 . It has a molecular weight of 231.12 and its molecular formula is C10H12Cl2N2 . The compound is a yellow solid .

Molecular Structure Analysis

The InChI code for c-Isoquinolin-4-yl-methylamine dihydrochloride is1S/C10H10N2.2ClH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;;/h1-4,6-7H,5,11H2;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis

As mentioned earlier, c-Isoquinolin-4-yl-methylamine dihydrochloride is a yellow solid . It has a molecular weight of 231.12 and a molecular formula of C10H12Cl2N2 .Aplicaciones Científicas De Investigación

Antitumor Activity

c-Isoquinolin-4-yl-methylamine dihydrochloride derivatives have been explored for their potential antitumor activities. A study synthesizing and evaluating various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, including derivatives of c-Isoquinolin-4-yl-methylamine, demonstrated significant antineoplastic activity in mice with leukemia. Specifically, compounds like 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone showed promising results against L1210 leukemia in mice (Liu, Lin, Penketh, & Sartorelli, 1995).

Protein Kinase Inhibition

Isoquinoline sulfonamides, including derivatives of c-Isoquinolin-4-yl-methylamine dihydrochloride, have been found to inhibit protein kinases effectively. For instance, compounds like N-[2-(methylamino)ethyl]-5-isoquinoline sulfonamide dihydrochloride demonstrated significant inhibition of protein kinase C, a key player in lymphocyte function and cellular proliferation (Juszczak & Russell, 1989).

Enzymatic O-Methylation

Research on enzymatic O-methylation of tetrahydropapaveroline and tetrahydroxyberbine alkaloids has shown that c-Isoquinolin-4-yl-methylamine dihydrochloride derivatives could influence this process. The study indicates that these derivatives can undergo mono-O-methylation at specific positions, impacting neuroamine metabolism (Meyerson, Cashaw, McMurtrey, & Davis, 1979).

Phosphodiesterase Inhibition

A class of 4-aryl-1-isoquinolinone derivatives, which include c-Isoquinolin-4-yl-methylamine dihydrochloride analogs, has been identified as potent inhibitors of phosphodiesterase 5 (PDE5). This discovery has potential implications for the treatment of erectile dysfunction (Ukita et al., 2001).

Synthesis and Structural Modification

Studies have also focused on the synthesis and structural modification of c-Isoquinolin-4-yl-methylamine dihydrochloride derivatives for various applications. For example, the palladium-catalyzed enolate arylation has been a key reaction in synthesizing diverse isoquinoline compounds, providing access to electron-deficient isoquinoline skeletons (Pilgrim et al., 2016).

Neurotoxicity and Parkinson's Disease

Isoquinoline derivatives, structurally related to c-Isoquinolin-4-yl-methylamine dihydrochloride, have been studied in the context of neurotoxicity and Parkinson's disease. These derivatives are believed to cause nigral cell death, which is a characteristic of Parkinson's disease (McNaught et al., 1998).

Safety And Hazards

Propiedades

IUPAC Name |

isoquinolin-4-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;;/h1-4,6-7H,5,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKKONMXKAOHQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinolin-4-ylmethanamine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

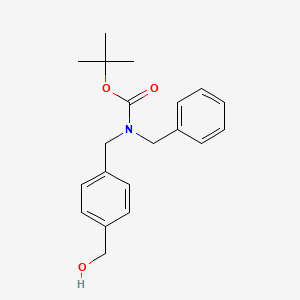

![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)

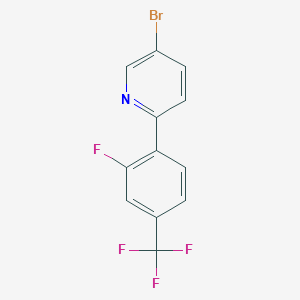

![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B6333304.png)